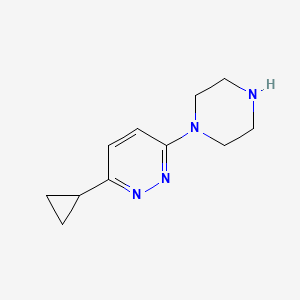

3-Cyclopropyl-6-(piperazin-1-yl)pyridazine

Description

3-Cyclopropyl-6-(piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a cyclopropyl group at position 3 and a piperazine ring at position 4. This scaffold is notable for its versatility in medicinal chemistry, serving as a foundation for developing inhibitors targeting enzymes such as dihydroorotate dehydrogenase (DHODH) and caspases , as well as modulators of kinase activity . The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism, while the piperazine moiety provides a handle for structural diversification to optimize binding affinity and pharmacokinetic properties .

Properties

IUPAC Name |

3-cyclopropyl-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-2-9(1)10-3-4-11(14-13-10)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZZNGPMLFFSOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis generally follows a stepwise strategy:

- Cyclopropylation of Pyridazine Core : Introduction of the cyclopropyl group onto the pyridazine ring or its precursor.

- Piperazine Functionalization : Attachment of the piperazine ring to the pyridazine core, often via nucleophilic substitution or amide coupling.

- Cyclization (if applicable) : In derivatives containing fused rings such as triazolopyridazines, a cyclization step forms the heterocyclic core.

Detailed Synthetic Routes and Reaction Conditions

Cyclopropyl Group Introduction

- Cyclopropylation is typically achieved by reacting a pyridazine derivative with a cyclopropylating agent such as cyclopropanecarbonyl chloride.

- For example, in a related piperazine derivative synthesis, cyclopropanecarbonyl chloride was added to a solution of piperazine in acetic acid under nitrogen atmosphere at 40°C, followed by stirring at room temperature overnight to yield the cyclopropylated piperazine intermediate.

Piperazine Attachment

- Piperazine is introduced either by direct nucleophilic substitution on a halogenated pyridazine or through amide bond formation using coupling agents.

- A common method involves the use of piperazine-1-carboxylic acid tert-butyl ester as a protected form, which is coupled to a pyridazine derivative using amide coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of bases like N,N-diisopropylethylamine (DIPEA) in solvents such as dimethylacetamide (DMA).

- Deprotection of the Boc group under acidic conditions (e.g., 6M HCl in ethanol) followed by basification and extraction yields the free piperazine derivative.

Cyclization to Form Triazolopyridazine Core (for related derivatives)

- In compounds where a triazole ring is fused to the pyridazine, cyclization is achieved by reacting the piperazinyl intermediate with a triazole precursor under controlled conditions.

- This step is crucial for forming the fused heterocyclic system and typically requires precise temperature and solvent control to optimize yield and purity.

Industrial and Laboratory Scale Optimization

- Industrial synthesis optimizes these steps with continuous flow chemistry and automated synthesis to improve yield, reproducibility, and scalability.

- Reaction temperatures are carefully controlled, often maintained below 25°C during coupling steps to prevent side reactions.

- Solvent choice (e.g., acetonitrile, dichloromethane) and reaction times (often 16-18 hours) are optimized based on the reactivity of intermediates.

Representative Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Piperazine solution prep | Piperazine (50 g), Acetic acid (700 ml), N2 atmosphere | Acetic acid | 40°C until dissolved | ~15 min | Stir under nitrogen |

| Cyclopropanecarbonylation | Cyclopropanecarbonyl chloride (59.2 ml), DIPEA | Acetic acid | RT, overnight | ~16 hours | Stirring at room temperature |

| Amide coupling (Boc-protected) | Piperazine-1-carboxylic acid tert-butyl ester, HBTU, DIPEA | Dimethylacetamide | RT to 20°C | 18 hours | Slow addition of HBTU over 30 min |

| Boc deprotection | 6M HCl in ethanol | Ethanol | RT | 1 hour | Followed by basification to pH 9 |

| Extraction and purification | Basification with ammonia, extraction with DCM | Dichloromethane | RT | - | Purification via preparative HPLC or filtration |

Research Findings and Notes on Reaction Efficiency

- The use of HBTU as a coupling agent is preferred due to its efficiency in amide bond formation, providing good yields and less side product formation.

- Maintaining reaction temperatures below 25°C during coupling steps helps to minimize decomposition and side reactions.

- The cyclopropylation step benefits from controlled addition of cyclopropanecarbonyl chloride to avoid overreaction and polymerization.

- Deprotection of Boc groups under acidic conditions is rapid and efficient, facilitating easy purification of the piperazine intermediate.

- The final product is typically isolated by filtration, washing, and drying under vacuum at temperatures up to 40°C to preserve compound integrity.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome |

|---|---|---|

| Cyclopropylation | Cyclopropanecarbonyl chloride, piperazine, acetic acid, N2 | Cyclopropylated piperazine intermediate |

| Amide Coupling | Boc-protected piperazine, HBTU, DIPEA, DMA | Boc-protected amide intermediate |

| Boc Deprotection | 6M HCl in ethanol | Free piperazine derivative |

| Purification | Extraction, filtration, vacuum drying | Pure 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine |

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the piperazine ring .

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-6-(piperazin-1-yl)pyridazine has been investigated for its pharmacological properties, including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against specific tumor cell lines, making it a candidate for further exploration in cancer therapy. The structure-activity relationship indicates that modifications on the cyclopropyl or piperazine groups could enhance its efficacy against cancer cells.

- Kinase Inhibition : The compound may act as a kinase inhibitor, which is significant because many kinases are involved in cell signaling pathways associated with cancer progression. This suggests potential applications in targeted cancer therapies.

Biological Interactions

Research has shown that 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine can bind to specific biological targets involved in cancer pathways. Molecular docking studies indicate potential interactions with proteins crucial for tumor growth and proliferation, warranting further biochemical assays to explore these interactions.

Synthetic Chemistry

The compound can serve as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various synthetic pathways, including nucleophilic substitutions and functionalization reactions, which are valuable in developing new materials and pharmaceuticals.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various derivatives of 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine on MCF-10A cells, compounds demonstrated significant loss of cell viability with IC values comparable to established drugs like Olaparib. This highlights the compound's potential as a therapeutic agent in oncology.

Case Study 2: Kinase Inhibition

A series of experiments focused on the inhibition of specific kinases revealed that derivatives of this compound could effectively inhibit cell signaling pathways critical to cancer cell survival. The findings support further development of these compounds as targeted therapies for cancer treatment.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Differences :

- The absence of alkoxy or phenoxy groups in 3-cyclopropyl-6-(piperazin-1-yl)pyridazine may limit its DHODH activity compared to 10b or 10n. However, its simpler structure offers advantages in synthetic accessibility and metabolic stability .

Caspase 8 and Kinase Modulators

- Compound 2 (3-Cyclopropyl-6-[4-(2-phenyl-ethenesulfonyl)-piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine) : A triazolo-pyridazine derivative with a phenyl-ethenesulfonyl group on piperazine. This modification confers caspase 8 potentiator activity, likely due to enhanced hydrogen bonding and steric effects .

- 069A (3-Phenyl-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine) : A p38 MAPK inhibitor where the pyrimidinyl substituent on piperazine drives kinase selectivity. Molecular modeling using the 1YQJ crystal structure guided its design .

Key Differences :

- The target compound lacks the triazolo extension (Compound 2) or pyrimidinyl group (069A), suggesting divergent therapeutic applications. Its unmodified piperazine may serve as a intermediate for further functionalization .

Acetylcholinesterase (AChE) Inhibitors

Key Differences :

Piperazine-Modified Derivatives

- BK67143 (3-Cyclopropyl-6-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]pyridazine) : Incorporates a fluoropyridine-carbonyl group on piperazine, increasing molecular weight (327.36 g/mol) and likely enhancing target affinity through dipole interactions .

- ER-319441-15 (Imidazo[4,5-d]pyridazine with piperazin-1-yl): Demonstrates that piperazine linked to fused heterocycles can induce histamine release, a side effect mitigated by substituting 3-amino-piperidine .

Key Differences :

- The target compound’s unmodified piperazine may carry a histamine release risk, whereas BK67143’s fluoropyridine substitution could reduce off-target effects while maintaining activity .

Data Tables

Table 1. Structural and Functional Comparison of Pyridazine Derivatives

Biological Activity

3-Cyclopropyl-6-(piperazin-1-yl)pyridazine, a compound with the molecular formula CHN, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a cyclopropyl group and a piperazine moiety. The structural characteristics contribute to its interaction with various biological targets, enhancing its therapeutic potential.

The biological activity of 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine ring is known for enhancing binding affinity and selectivity towards various biological targets, which is crucial for its pharmacological effects .

Biological Activity Overview

Research indicates that 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against hypopharyngeal tumor cells .

- Neuropharmacological Effects : The piperazine moiety is prevalent in many central nervous system (CNS) active drugs, indicating potential neuropharmacological properties for this compound. It may act on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate enzyme activity and receptor interactions. For example:

| Study | Findings |

|---|---|

| Study A (2023) | Showed that 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine inhibited specific kinases involved in cancer progression with IC values in the low micromolar range. |

| Study B (2024) | Investigated the compound's effect on neurotransmitter release in neuronal cultures, suggesting a modulatory role on serotonin receptors. |

Pharmacokinetics

The pharmacokinetic profile of 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine is under investigation to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Initial data suggest favorable solubility and permeability characteristics, which are essential for oral bioavailability.

Comparative Analysis

To contextualize the biological activity of 3-Cyclopropyl-6-(piperazin-1-yl)pyridazine, it is useful to compare it with other piperazine-containing compounds:

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Palbociclib | CDK4/6 inhibitor | Metastatic breast cancer |

| Vortioxetine | Serotonin modulator | Major depressive disorder |

| Avapritinib | PDGFRA inhibitor | Gastrointestinal stromal tumors |

These comparisons highlight the versatility of piperazine derivatives in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.